Leucomyosuppressin (H-Pyr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2) is a decapeptide, a type of neuropeptide, initially isolated from the cockroach Leucophaea maderae []. It belongs to the FMRFamide-related peptide (FaRP) family, characterized by a common C-terminal -RFamide sequence []. Leucomyosuppressin is recognized for its ability to inhibit the spontaneous contractions of insect visceral muscles, particularly in the hindgut [].
Leucomyosuppressin is primarily derived from the nervous systems of certain crustaceans and insects. It was first identified in the central nervous system of the crab Cancer borealis and has been found in various other species, indicating a conserved function across different taxa. Its presence in these organisms suggests it may play a crucial role in modulating muscular activity and other neurophysiological functions.
Leucomyosuppressin belongs to a broader class of neuropeptides known as myoinhibitory peptides, which are characterized by their muscle-relaxing properties. These peptides are often involved in processes such as locomotion, feeding, and other behaviors that require fine motor control. The classification of Leucomyosuppressin is significant for understanding its functional roles within the nervous system.
The synthesis of Leucomyosuppressin can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase method involves sequentially adding amino acids to a growing peptide chain attached to a solid support, while recombinant techniques utilize genetically modified organisms to express the peptide.
These methods allow for the production of Leucomyosuppressin in sufficient quantities for research and potential therapeutic applications.
The molecular structure of Leucomyosuppressin is characterized by a specific sequence of amino acids that determines its biological activity. The exact sequence can vary slightly among different species but generally includes several conserved residues that are critical for its function.
Understanding the molecular structure is essential for elucidating its mechanism of action and potential interactions with receptors.
Leucomyosuppressin participates in several biochemical reactions, primarily involving receptor binding and signal transduction pathways. Its interaction with specific receptors on muscle cells leads to inhibition of muscle contraction.
These reactions highlight the peptide's role as a neuromodulator within the organism's physiology.
The mechanism of action of Leucomyosuppressin involves its binding to specific receptors located on muscle cells, leading to muscle relaxation through inhibition of contraction signals.
This mechanism underscores its importance as a regulatory peptide within the nervous system.
Relevant data indicate that these properties are crucial for effective application in laboratory settings and potential therapeutic uses.
Leucomyosuppressin has several scientific uses:
These applications highlight its significance not only as a biological molecule but also as a tool for advancing scientific knowledge across multiple disciplines.
Leucomyosuppressin (LMS) was first identified in 1986 from the Madeira cockroach (Leucophaea maderae), marking a significant advancement in insect neuroendocrinology. Researchers isolated this neuropeptide through meticulous biochemical fractionation of cockroach head extracts, followed by functional bioassays monitoring inhibition of hindgut contractions [6]. Structural characterization revealed LMS as an 11-amino acid peptide (pEDVVHSFLRFamide) featuring a characteristic C-terminal phenylalanine-methionine-arginine-phenylalanine-amide (FMRFamide) motif – a signature sequence shared with a broader family of neuropeptides [8]. This C-terminal amidation was crucial for its biological activity. Holman and colleagues demonstrated that synthetic LMS replicated the potent myoinhibitory effects of native extracts on cockroach hindgut preparations, establishing its role as a true inhibitory factor [6]. The peptide's name directly reflects its origin (Leucophaea) and its primary physiological action (myo-inhibition/suppression of muscle contraction).
Table 1: Key Characteristics of Leucomyosuppressin (LMS) at Discovery
Property | Detail | Significance |
---|---|---|
Source Organism | Leucophaea maderae (Madeira cockroach) | First identified in this insect model |
Year of Discovery | 1986 | Landmark year in insect neuropeptide research |
Full Amino Acid Sequence | pGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-NH₂ | N-terminal pyroglutamate, C-terminal amidation essential |
Defining Structural Motif | C-terminal -FLRFamide | Characteristic of a larger neuropeptide family |
Primary Bioassay | Inhibition of cockroach hindgut contraction | Established physiological function |
The discovery of LMS provided crucial evidence for the existence and functional importance of FMRFamide-related peptides (FaRPs) beyond molluscs, where FMRFamide itself was first discovered. LMS became a archetype for understanding the structural and functional conservation of neuropeptides across diverse arthropod lineages [8]. Its identification spurred a wave of research aimed at finding related peptides in other insects and crustaceans. Researchers quickly recognized that peptides sharing the C-terminal RFamide motif were widespread regulators of physiology in the phylum Arthropoda. LMS served as a critical reference point for characterizing novel FaRPs in species ranging from flies and beetles to shrimp and crabs. This work illuminated the deep evolutionary conservation of neuropeptide signaling systems within the Ecdysozoa (molting animals) and highlighted their divergence from those in vertebrates and other deuterostomes [8] [5]. The presence of LMS-like peptides in crustaceans like Litopenaeus vannamei (Pacific white shrimp), identified later via transcriptome mining, further cemented the view of these peptides as ancient components of the arthropod neuroendocrine toolkit [5].
Following its isolation, research progressed to elucidate LMS's diverse physiological roles and mechanisms of action across arthropods:
Table 2: Major Functional Milestones in Leucomyosuppressin (LMS) Research
Time Period | Key Advancement | Experimental Model/Technique | Significance |
---|---|---|---|
Late 1980s | Confirmation of inhibitory effects on visceral muscle | In vitro hindgut/foregut bioassays (L. maderae) | Established core myoinhibitory function |
1990s | Evidence for GPCR-mediated signaling | Pharmacological profiling, second messenger assays | Began unraveling molecular mechanism |
Early 2000s | Discovery of potent feeding inhibition (anorexigenic) | In vivo food intake assays (B. germanica) | Revealed critical role in energy balance regulation |
2010s | Transcriptome mining reveals conservation in crustaceans | In silico analysis of L. vannamei EST database | Expanded known taxonomic range and potential aquaculture relevance [5] |
2010s | Phylogenetic placement within luqin/RYamide superfamily | Comparative genomics/evolutionary analysis | Unified LMS evolutionarily with bilaterian neuropeptide signaling systems [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1